molecular formula C9H7NO3 B1500154 Methyl furo[2,3-b]pyridine-2-carboxylate CAS No. 1027511-36-9

Methyl furo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1500154
CAS No.: 1027511-36-9
M. Wt: 177.16 g/mol
InChI Key: JPXVCZKRDSLJNB-UHFFFAOYSA-N
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Description

“Methyl furo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C8H7NO . It is a derivative of furo[2,3-b]pyrrole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the pyridone 3 was aromatized with phosphorus oxychloride, then reduced with zinc in acetic acid to give a related compound . Another method involved a cascade approach and the reaction sequence of Knoevenagel condensation/Michael-addition/intramolecular cyclization completed in a single step in a one-pot system in EtOH .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature. For example, the formylation of 2a-2c gave 2-formylated compounds (3a-3c). Compounds 4b, 4c were prepared by reactions of corresponding esters 2b, 2c with hydrazine in refluxing ethanol .

Scientific Research Applications

Synthesis Methods

Methyl furo[2,3-b]pyridine-2-carboxylate and its derivatives are synthesized through various methods, which are crucial for their application in chemical research and development. Morita and Shiotani (1986) describe a simple synthesis of furo[2,3-c]pyridine and its methyl derivatives, starting from ethyl 3-hydroxyisonicotinate (Morita & Shiotani, 1986). Additionally, the synthesis of melatonin analogues derived from furo[2,3-b]- and [2,3-c]pyridines using a palladium-copper catalyst system highlights the compound's role in the development of potential therapeutic agents (Poel, Guillaumet, & Viaud-Massuard, 2002).

Chemical Properties and Reactions

Understanding the chemical properties and reactions of this compound is essential for its application in synthetic chemistry. Morita and Shiotani (1986) explored the preparation and reactions of 2- and 3-substituted furo[2,3-b]pyridines, providing insight into their chemical behavior (Morita & Shiotani, 1986). Additionally, Fumagalli and Emery (2016) charted the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines, synthesizing various derivatives and exploring their reactivity, which is crucial for their application in synthetic organic chemistry (Fumagalli & Emery, 2016).

Potential Therapeutic Applications

Research into the potential therapeutic applications of derivatives of this compound has been conducted. The synthesis of melatonin analogues from furo[2,3-b]pyridines by Poel et al. (2002) suggests possible applications in the development of new therapeutic compounds (Poel, Guillaumet, & Viaud-Massuard, 2002).

Safety and Hazards

“Methyl furo[2,3-b]pyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

As part of a research program targeting novel molecules as potential anti-inflammatory agents, similar compounds have been synthesized based on the reported anti-inflammatory activity of structurally related molecules . This suggests that “Methyl furo[2,3-b]pyridine-2-carboxylate” and its derivatives could be explored for their potential anti-inflammatory properties in future research.

Biochemical Analysis

Biochemical Properties

Methyl furo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2 (CDK2), where it acts as an inhibitor . This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest. Additionally, this compound has shown interactions with other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CDK2 by this compound can lead to alterations in cell cycle progression, resulting in cell cycle arrest at specific phases . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of CDK2, which involves binding interactions with the enzyme’s active site . This binding prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged cell cycle arrest and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK2 activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular processes and potential cytotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential effects on target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

methyl furo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-5-6-3-2-4-10-8(6)13-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVCZKRDSLJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662734
Record name Methyl furo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-36-9
Record name Methyl furo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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